
1-((Ethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((Ethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes an indene backbone with hydroxyl groups at the 4 and 5 positions, and an ethylamino methyl group attached to the 1 position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Ethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol typically involves the following steps:
Formation of the Indene Backbone: The indene backbone can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation to yield the dihydroindene structure.
Introduction of Hydroxyl Groups: The hydroxyl groups at the 4 and 5 positions can be introduced via hydroxylation reactions using reagents such as osmium tetroxide or potassium permanganate.
Attachment of the Ethylamino Methyl Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((Ethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The compound can be reduced to remove the hydroxyl groups or to convert the amino group to a different functional group using reducing agents like lithium aluminum hydride.
Substitution: The ethylamino methyl group can undergo substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of deoxygenated or aminated derivatives.
Substitution: Formation of new alkyl or acyl derivatives.
Applications De Recherche Scientifique
1-((Ethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-((Ethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to changes in their activity or function.
Pathways Involved: The exact pathways depend on the specific application but may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparaison Avec Des Composés Similaires
- 1-((Methylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol
- 1-((Propylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol
- 1-((Butylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol
Comparison:
- Structural Differences: The primary difference lies in the length and nature of the alkyl chain attached to the amino group.
- Reactivity: The reactivity may vary slightly due to steric and electronic effects of the different alkyl groups.
- Applications: While similar compounds may have overlapping applications, the specific properties of 1-((Ethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol make it unique for certain uses, such as its potential in medicinal chemistry.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
1-(ethylaminomethyl)-2,3-dihydro-1H-indene-4,5-diol |
InChI |
InChI=1S/C12H17NO2/c1-2-13-7-8-3-4-10-9(8)5-6-11(14)12(10)15/h5-6,8,13-15H,2-4,7H2,1H3 |
Clé InChI |
GJWWFKLPFVPKEG-UHFFFAOYSA-N |
SMILES canonique |
CCNCC1CCC2=C1C=CC(=C2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



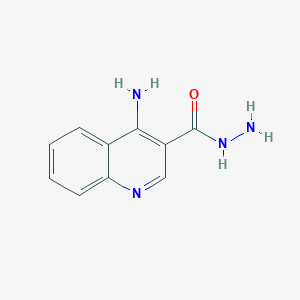



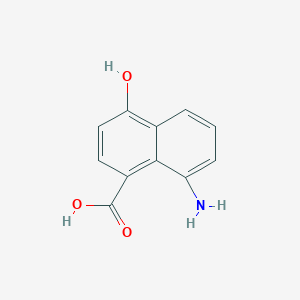
![3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B11898620.png)
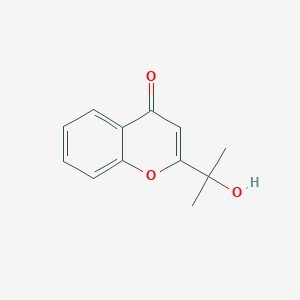
![6-Chlorobenzo[d]oxazol-2-amine hydrochloride](/img/structure/B11898630.png)

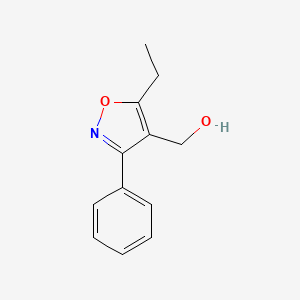
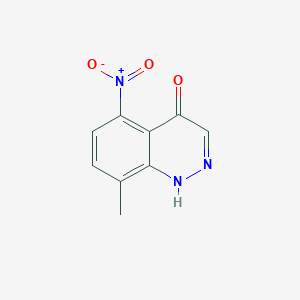
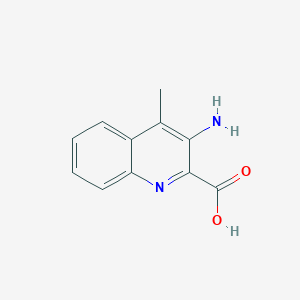
![6-Fluoro-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11898655.png)
